1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPTP and has been found to have several unique properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
MPTP exerts its effects by inhibiting mitochondrial complex I, which leads to the generation of reactive oxygen species and the selective destruction of dopaminergic neurons in the brain. This mechanism of action has been extensively studied and has helped researchers to develop new treatments for Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has several biochemical and physiological effects that make it a valuable tool for scientific research. These effects include:
1. Selective destruction of dopaminergic neurons in the brain
2. Inhibition of mitochondrial complex I
3. Generation of reactive oxygen species
4. Anti-cancer properties
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective destruction of dopaminergic neurons in the brain
2. Inhibition of mitochondrial complex I
3. Generation of reactive oxygen species
4. Anti-cancer properties
Some of the limitations of MPTP for lab experiments include:
1. Potentially toxic effects on cells and tissues
2. Limited solubility in water
3. Need for specialized equipment and expertise to handle and use MPTP safely
Zukünftige Richtungen
There are several future directions for research on MPTP. Some of these include:
1. Development of new treatments for Parkinson's disease using MPTP as a tool for drug discovery
2. Further investigation of the anti-cancer properties of MPTP
3. Development of new animal models of neurodegenerative diseases using MPTP
4. Investigation of the potential use of MPTP in other areas of scientific research, such as drug metabolism and toxicology.
Synthesemethoden
The synthesis of MPTP involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure MPTP.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively studied for its potential applications in scientific research. It has been found to have several unique properties that make it a valuable tool for researchers in various fields. Some of the applications of MPTP in scientific research include:
1. Neurodegenerative diseases: MPTP has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This property has been used to create animal models of Parkinson's disease, which has helped researchers to study the disease and develop new treatments.
2. Drug discovery: MPTP has been used as a tool to screen potential drugs for the treatment of various diseases. Its unique properties make it a valuable tool for identifying new drug targets and developing new drugs.
3. Cancer research: MPTP has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-(2-methylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-17-7-3-4-8-19(17)22-23-18(16-27-22)15-24-11-13-25(14-12-24)20-9-5-6-10-21(20)26-2/h3-10,16H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGLQPNWJHYGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CN3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.